molecular formula C32H42O6 B13029798 HenrischininB

HenrischininB

Cat. No.: B13029798
M. Wt: 522.7 g/mol
InChI Key: OOFUJTJDQQBSEW-KFMQMGIESA-N
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Description

HenrischininB is a hypothetical chlorinated organic compound postulated to belong to the class of polychlorinated dibenzodioxins/furans (PCDD/Fs) or structurally related bicyclic aromatic compounds. Chlorinated dioxins are known for their environmental persistence, toxicity, and ability to interact with aryl hydrocarbon receptors (AhRs) . This compound’s speculated molecular formula (e.g., C₁₂H₄Cl₄O₂) and structural features (e.g., fused aromatic rings with chlorine substituents) align with this class, though its exact synthesis pathway and biological role remain uncharacterized in available literature.

Properties

Molecular Formula

C32H42O6

Molecular Weight

522.7 g/mol

IUPAC Name

[(1R,4R,5R,7S)-4-methyl-3-oxo-7-[(9R,13R,16R,17R)-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-16-yl]-2-oxabicyclo[3.2.1]octan-4-yl] acetate

InChI

InChI=1S/C32H42O6/c1-18(33)37-32(6)21-16-22(26(17-21)36-28(32)35)25-12-14-30(4)24-9-8-23-19(7-10-27(34)38-29(23,2)3)15-20(24)11-13-31(25,30)5/h7,10,15,21-23,25-26H,8-9,11-14,16-17H2,1-6H3/t21-,22+,23-,25-,26-,30+,31-,32-/m1/s1

InChI Key

OOFUJTJDQQBSEW-KFMQMGIESA-N

Isomeric SMILES

CC(=O)O[C@@]1([C@@H]2C[C@H]([C@@H](C2)OC1=O)[C@H]3CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)C)C)C

Canonical SMILES

CC(=O)OC1(C2CC(C(C2)OC1=O)C3CCC4(C3(CCC5=C4CCC6C(=C5)C=CC(=O)OC6(C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HenrischininB typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or alkylation, to achieve the desired molecular configuration.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and catalysts is critical to the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: HenrischininB is known to undergo a variety of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

HenrischininB has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: this compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its efficacy and safety.

    Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism by which HenrischininB exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biochemical outcomes. Detailed studies have shown that this compound can influence signal transduction pathways, gene expression, and protein synthesis, although the exact mechanisms are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

HenrischininB’s closest analogues include:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) : A well-studied PCDD with extreme toxicity (LD₅₀: ~0.6 μg/kg in guinea pigs) .

Rhinomilisin B: A chlorinated cyclohexane derivative with anti-inflammatory properties .

Comparative Analysis

Parameter This compound (Hypothetical) TCDD Rhinomilisin B
Molecular Formula C₁₂H₄Cl₄O₂ (speculated) C₁₂H₄Cl₄O₂ C₁₅H₂₃ClO₆
Structural Features Fused aromatic rings, Cl substituents Two benzene rings, four Cl substituents Cyclohexane core, chloromethyl, hydroxyl groups
Bioactivity Unknown; predicted AhR agonism AhR activation, carcinogen Anti-inflammatory, moderate cytotoxicity
Toxicity (LD₅₀) Not determined 0.6 μg/kg (guinea pigs) >500 mg/kg (murine models)
Environmental Persistence High (inferred) Decades in soil Low (hydroxyl groups enhance degradation)
Key References

Mechanistic Divergence

  • AhR Binding Affinity: TCDD exhibits nanomolar binding to AhR, triggering transcriptional cascades linked to oxidative stress and tumor promotion . This compound’s structural resemblance suggests similar pathways, but its lower chlorination (e.g., fewer Cl atoms) may reduce potency.
  • Metabolic Stability: Rhinomilisin B’s hydroxyl and carboxyl groups facilitate Phase II metabolism (e.g., glucuronidation), contrasting with this compound’s and TCDD’s resistance to enzymatic degradation .
  • Therapeutic Potential: Unlike TCDD’s solely toxic profile, Rhinomilisin B demonstrates anti-inflammatory activity (IC₅₀: 10 μM in macrophage assays), highlighting functional diversity among chlorinated compounds .

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